Class-Level Target Selectivity: NCLX Inhibition vs. L-Type Calcium Channel Blockade
The 4,1-benzothiazepine scaffold is the core pharmacophore for inhibitors of the mitochondrial sodium/calcium exchanger (NCLX), a target mechanistically distinct from the L-type voltage-gated calcium channels (VGCCs) inhibited by 1,5-benzothiazepines. The prototypical 4,1-benzothiazepine derivative CGP37157 inhibits NCLX with an IC50 of 0.4 μM [1]. In contrast, the 1,5-benzothiazepine diltiazem exhibits an IC50 of 60 μM for the α1C L-type calcium channel [2]. This divergence in primary molecular target and a >100-fold difference in potency at their respective canonical targets underscores the non-interchangeable nature of these scaffolds for programs seeking mitochondrial calcium regulation.
| Evidence Dimension | Primary Molecular Target and Inhibitory Potency |
|---|---|
| Target Compound Data | NCLX inhibition; IC50 = 0.4 μM (for derivative CGP37157, a 4,1-benzothiazepine) |
| Comparator Or Baseline | L-type calcium channel (α1C) inhibition; IC50 = 60 μM (for diltiazem, a 1,5-benzothiazepine) |
| Quantified Difference | Target divergence; 150-fold lower IC50 at NCLX vs. α1C |
| Conditions | CGP37157 assayed on isolated mitochondria [1]; diltiazem assayed on recombinant α1C channels expressed in HEK 293 cells [2] |
Why This Matters
Procurement decisions must align scaffold choice with target engagement goals: 4,1-benzothiazepines are essential for NCLX-focused research, while 1,5-benzothiazepines are unsuitable due to their primary action on L-type calcium channels.
- [1] Bertin Bioreagent. CGP 37157 - Biochemicals - CAT N°: 15611. 2024. View Source
- [2] Inhibition of Recombinant Ca2+ Channels by Benzothiazepines and Phenylalkylamines: Class-Specific Pharmacology and Underlying Molecular Determinants. ScienceDirect. 2025. View Source
